2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine
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Overview
Description
2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group, a piperidine ring, and a naphthyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced via difluoromethylation reactions, which can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts such as palladium or nickel may be used to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethyl bromide for difluoromethylation, palladium catalysts for coupling reactions, and various oxidizing and reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .
Scientific Research Applications
2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one: Another difluoromethylated compound with similar chemical properties.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Compounds with similar pyrazole and difluoromethyl groups, used in antifungal applications.
Uniqueness
2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its combination of a pyrazole ring, a piperidine ring, and a naphthyridine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile molecule for various scientific applications .
Properties
Molecular Formula |
C19H19F2N5O |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H19F2N5O/c1-25-11-14(16(24-25)17(20)21)19(27)26-9-6-12(7-10-26)15-5-4-13-3-2-8-22-18(13)23-15/h2-5,8,11-12,17H,6-7,9-10H2,1H3 |
InChI Key |
FCLJDJVSZYLJTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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